molecular formula C5H12ClNO B1399067 (S)-N-methyltetrahydrofuran-3-amine hydrochloride CAS No. 1292324-44-7

(S)-N-methyltetrahydrofuran-3-amine hydrochloride

Cat. No. B1399067
M. Wt: 137.61 g/mol
InChI Key: FHFUVNKNOZMSJF-JEDNCBNOSA-N
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Description

“(S)-N-methyltetrahydrofuran-3-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine) . Hydrochlorides are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, stability, melting point, boiling point, and reactivity. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups. For example, as a hydrochloride salt, “(S)-N-methyltetrahydrofuran-3-amine hydrochloride” is likely to be soluble in water .

Scientific Research Applications

Synthesis and Catalysis

(S)-N-methyltetrahydrofuran-3-amine hydrochloride is relevant in the field of synthesis and catalysis. It is used in the development of expedient synthesis methods for N-methyl- and N-alkylamines, which are significant in academic research and industrial production. These compounds play essential roles in life-science molecules and their activities. Efficient synthesis protocols involving earth-abundant metal-based catalysts, like the one involving nitrogen-doped, graphene-activated Co3O4-based catalysts for selective synthesis of N-methylated and N-alkylated amines, are of scientific interest (Senthamarai et al., 2018).

Organic Chemistry and Solvent Use

In organic chemistry, (S)-N-methyltetrahydrofuran-3-amine hydrochloride is involved in the chemoselective protection of anilines and serves as a substitute for traditional organic solvents. For example, a study describes the straightforward protection of anilines as N-TBS derivatives using 2-methyltetrahydrofuran under mild conditions (Pace et al., 2011).

Biochemical Applications

This compound has been used in studies exploring its effects on bacterial cells, such as Bacillus subtilis. Research shows that it can induce irreversible damage to bacterial DNA, highlighting its potential in antibacterial applications (Shimi & Shoukry, 1975).

Biomass Conversion and Green Chemistry

Another area of application is in biomass conversion and green chemistry. The compound is involved in the one-pot conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process is significant for its application in producing biomass-derived chemicals, which are important for sustainable and eco-friendly solvent use (Liu et al., 2020).

Peptide Synthesis and Pharmaceutical Applications

In the pharmaceutical sector, particularly in peptide synthesis, this compound finds application as a solvent alternative. For instance, its role in the solid-phase peptide synthesis process where it serves as a greener alternative to dichloromethane for the incorporation of the first amino acid and precipitation of peptides after global deprotection is notable (Al Musaimi et al., 2018).

properties

IUPAC Name

(3S)-N-methyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUVNKNOZMSJF-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733703
Record name (3S)-N-Methyloxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-methyltetrahydrofuran-3-amine hydrochloride

CAS RN

1292324-44-7
Record name (3S)-N-Methyloxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yang, HW Ong, RJ Dickmander, JL Smith, JW Brown… - bioRxiv, 2023 - biorxiv.org
3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, including the chemical probe SGC-CK2-1, are potent and selective inhibitors of CSNK2A in cells but have limited utility in …
Number of citations: 1 www.biorxiv.org

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